Methyl[1-(thietan-3-yl)propyl]amine
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Overview
Description
Methyl[1-(thietan-3-yl)propyl]amine is an organic compound that features a thietane ring, a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . This method involves the use of sodium sulfide or other nucleophiles to form the thietane ring. Another approach is the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of Methyl[1-(thietan-3-yl)propyl]amine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(thietan-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl[1-(thietan-3-yl)propyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(thietan-3-yl)propyl]amine involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine hydrochloride: A related compound with similar structural features.
2-[3-Methyl-1-ethylxanth-8-ylthio]acetate: Contains a thietane ring and exhibits similar chemical reactivity.
Uniqueness
Methyl[1-(thietan-3-yl)propyl]amine is unique due to its specific substitution pattern and the presence of both a thietane ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NS |
---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
N-methyl-1-(thietan-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-3-7(8-2)6-4-9-5-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
LPMXYWZWXRVYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CSC1)NC |
Origin of Product |
United States |
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